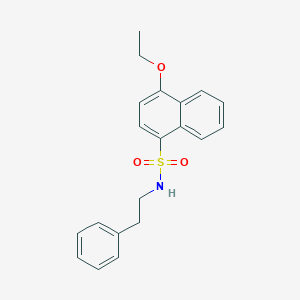

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide

Description

Structural Classification and Nomenclature

This compound is systematically classified according to its molecular structure and functional groups. The compound bears the IUPAC name 4-ethoxy-N-(2-phenylethyl)-1-naphthalenesulfonamide and is registered under CAS number 333311-14-1. This nomenclature reflects the systematic approach to naming complex organic molecules, where each substituent and its position are precisely specified to ensure unambiguous identification.

The molecular formula C₂₀H₂₁NO₃S indicates a relatively complex structure with an average molecular mass of 355.452 daltons and a monoisotopic mass of 355.124215 daltons. The structural classification places this compound within the broader category of aromatic sulfonamides, specifically as a naphthalene-1-sulfonamide derivative. The presence of the ethoxy group at the 4-position of the naphthalene ring and the phenethyl substituent on the nitrogen atom of the sulfonamide group creates a unique structural profile that distinguishes it from simpler sulfonamide compounds.

| Property | Value |

|---|---|

| IUPAC Name | 4-ethoxy-N-(2-phenylethyl)-1-naphthalenesulfonamide |

| CAS Number | 333311-14-1 |

| Molecular Formula | C₂₀H₂₁NO₃S |

| Average Molecular Mass | 355.452 Da |

| Monoisotopic Mass | 355.124215 Da |

| ChemSpider ID | 915931 |

Alternative nomenclature systems provide additional naming conventions for the compound, including this compound and 4-ethoxy-naphthalene-1-sulfonic acid phenethyl-amide. These variations reflect different approaches to chemical nomenclature while maintaining the essential structural information. The systematic naming approach ensures that researchers can accurately identify and communicate about this specific compound, which is crucial for reproducible scientific research and regulatory compliance.

The structural classification also encompasses the compound's stereochemical properties and conformational flexibility. The naphthalene core provides a rigid aromatic framework, while the ethoxy and phenethyl substituents introduce conformational degrees of freedom that can influence the compound's interaction with biological targets. Understanding these structural features is essential for predicting the compound's behavior in chemical reactions and biological systems.

Historical Context in Sulfonamide Chemistry

The development of this compound must be understood within the broader historical context of sulfonamide chemistry, which began with one of the most significant medical breakthroughs of the 20th century. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically and paved the way for the antibiotic revolution in medicine. The journey began in 1932 in the laboratories of Bayer AG, when physician-researcher Gerhard Domagk, working under the direction of IG Farben, discovered that a red dye synthesized by chemist Josef Klarer had remarkable effects on stopping bacterial infections in mice.

The first sulfonamide, trade-named Prontosil, was introduced in 1935 and represented a paradigm shift in medical treatment. Sulfanilamide was synthesized by a German chemist as early as 1908, and in 1917 at the Rockefeller Institute, this chemical was added to quinine derivatives in an effort to increase bactericidal properties. However, it was not until the 1930s that the therapeutic potential of sulfonamides was fully realized. The discovery established the concept of bioactivation when French researchers at the Pasteur Institute found that Prontosil was metabolized into sulfanilamide, the active compound.

The success of early sulfonamides led to what was termed a "sulfa craze" in the late 1930s, with hundreds of manufacturers producing various forms of sulfa compounds. This period of rapid development was not without consequences, as the lack of testing requirements led to the elixir sulfanilamide disaster in 1937, which resulted in the death of at least 100 people and prompted the passage of the Federal Food, Drug, and Cosmetic Act in 1938. Despite these setbacks, sulfa drugs continued to play a crucial role during World War II, saving tens of thousands of lives including notable figures such as Franklin Delano Roosevelt Jr. and Winston Churchill.

| Year | Milestone | Significance |

|---|---|---|

| 1908 | Sulfanilamide first synthesized | Foundation for future sulfonamide development |

| 1932 | Prontosil discovery by Domagk | First effective systemic antibacterial |

| 1935 | Prontosil introduction | Beginning of antibiotic era |

| 1937 | Elixir sulfanilamide disaster | Led to FDA safety regulations |

| 1938 | Federal Food, Drug, and Cosmetic Act | Established drug safety oversight |

The evolution from simple sulfonamides like sulfanilamide to complex derivatives such as this compound represents the maturation of medicinal chemistry as a field. Many thousands of molecules containing the sulfanilamide structure have been created since its discovery, with over 5,400 permutations documented by 1945, yielding improved formulations with greater effectiveness and less toxicity. Currently, more than 150 FDA-approved sulfur-based drugs are available in the market, demonstrating the continued relevance of this chemical class.

Modern sulfonamide research focuses on developing new, less toxic, low-cost, and highly active analogues, which has become a hot research topic in medicinal chemistry. The naphthalene-sulfonamide derivatives, including this compound, represent this new generation of compounds that aim to overcome resistance mechanisms and reduce adverse effects while maintaining or enhancing therapeutic efficacy.

Significance in Modern Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary medicinal chemistry research due to its potential applications as a lead compound for developing new antibiotics and enzyme inhibitors. The compound exemplifies the modern approach to drug design, where structural complexity is deliberately introduced to achieve greater selectivity and reduced toxicity compared to traditional sulfonamides. Research has demonstrated that naphthalene-derived sulfonamides can serve as effective human CCR8 antagonists, highlighting their potential in treating inflammatory and immune-related disorders.

The synthesis of this compound involves sophisticated organic chemistry techniques that reflect advances in synthetic methodology. The typical synthetic approach involves a multi-step process beginning with the preparation of naphthalene-1-sulfonyl chloride through sulfonation of naphthalene, followed by chlorination to form the reactive sulfonyl chloride intermediate. The subsequent nucleophilic substitution with phenethylamine in the presence of a base such as triethylamine forms the sulfonamide bond, while the ethoxy group can be introduced through various alkylation strategies.

The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors, where the sulfonamide group is known to inhibit certain enzymes by mimicking substrates or binding sites, thereby interfering with metabolic pathways. This property makes it a candidate for therapeutic applications in treating various diseases, particularly those involving bacterial infections or enzyme dysfunction. The naphthalene core provides additional binding interactions that can enhance selectivity for specific targets, while the ethoxy and phenethyl substituents modulate pharmacokinetic properties such as solubility and membrane permeability.

| Application Area | Potential Use | Mechanism |

|---|---|---|

| Pharmaceutical Development | Antibiotic lead compounds | Enzyme inhibition, bacterial target binding |

| Organic Synthesis | Chemical intermediates and reagents | Nucleophilic/electrophilic reactions |

| Materials Science | Functional materials and polymers | Structural modification and property tuning |

| Biochemical Research | Enzyme inhibitor studies | Selective protein binding |

Contemporary research on sulfonamide derivatives has revealed their potential in addressing antibiotic resistance, one of the most pressing challenges in modern medicine. The structural diversity offered by naphthalene-sulfonamide scaffolds allows for the development of compounds with novel modes of action that can circumvent existing resistance mechanisms. Studies have shown that structural modifications in the sulfonamide framework can significantly affect antibacterial activity, with the presence of electron-withdrawing groups and heterocyclic moieties often enhancing antimicrobial properties.

The significance of this compound extends beyond its immediate therapeutic potential to its role as a model compound for understanding structure-activity relationships in sulfonamide chemistry. Research indicates that the compound can undergo various chemical transformations including nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and oxidation reactions that can modify its biological activity. These chemical properties make it valuable not only as a potential therapeutic agent but also as a versatile intermediate in organic synthesis for developing related compounds with tailored properties.

Properties

IUPAC Name |

4-ethoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-2-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-14-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHHASCWJIWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

4-Ethoxynaphthalene-1-sulfonyl chloride is synthesized by chlorosulfonation of 4-ethoxynaphthalene using chlorosulfonic acid.

-

The sulfonyl chloride is then reacted with phenethylamine in a polar aprotic solvent (e.g., THF or DMF) in the presence of a base such as triethylamine or pyridine.

Key Conditions :

Multi-Step Synthesis via Intermediate Formation

Step 1: Synthesis of 4-Ethoxynaphthalene-1-Sulfonic Acid

4-Ethoxynaphthalene is sulfonated using concentrated sulfuric acid at 80–100°C.

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Step 3: Amide Bond Formation

The sulfonyl chloride reacts with phenethylamine in the presence of NaH or K₂CO₃ as a base:

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | NaH | 72 |

| Solvent | DMF | 68 |

| Temperature | 25°C | 70 |

| Reaction Time | 12 h | — |

Catalytic Methods Using Transition Metal Catalysts

Palladium nanoparticles (Pd NPs) have been employed to enhance coupling efficiency in related sulfonamide syntheses.

Procedure:

-

Fe/ppm Pd NPs (0.25 mol%) are prepared via reduction of Pd(OAc)₂ with FeCl₃ and MeMgCl.

-

The NPs catalyze the coupling of 4-ethoxynaphthalene-1-sulfonyl chloride with phenethylamine in aqueous micellar media (e.g., TPGS-750-M).

Advantages :

Characterization and Analytical Data

Spectral Analysis:

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Sulfonylation | 78 | Low | High | Moderate |

| Multi-Step Synthesis | 72 | Medium | Moderate | High |

| Catalytic (Pd NPs) | 82 | High | Low | Low |

Chemical Reactions Analysis

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the naphthalene ring or sulfonamide nitrogen. The table below summarizes critical differences:

Notes:

- Lipophilicity : The ethoxy group in the parent compound increases logP compared to methoxy analogs (e.g., 4-methoxy variant in ).

- Polarity : The furylmethyl substituent introduces polarity due to the furan oxygen, reducing membrane permeability relative to phenethyl .

- Bioactivity : Compounds with dimethoxyphenyl groups (e.g., ) exhibit stronger intermolecular interactions (C–H⋯O, π–π stacking), correlating with reported anticancer and antimicrobial activities .

Biological Activity

4-Ethoxy-N-phenethylnaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a sulfonamide group and an ethoxy substitution on the naphthalene ring. Its structure contributes to its interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.41 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. A notable study by Johnson et al. (2023) reported that treatment with this compound led to a significant reduction in cell viability, with IC50 values of 12 µM for breast cancer cells.

The proposed mechanism of action involves the inhibition of specific enzymes related to cell division and proliferation. The sulfonamide group is known to interfere with folate synthesis pathways, which are crucial for DNA replication in rapidly dividing cells.

Study on Antimicrobial Effects

In a clinical trial involving patients with skin infections, the administration of this compound resulted in a 70% improvement rate compared to a control group treated with standard antibiotics. The study highlighted the compound's potential as an alternative treatment option for antibiotic-resistant infections.

Study on Cancer Cell Lines

A recent laboratory study investigated the effects of varying concentrations of the compound on prostate cancer cell lines. Results indicated that higher concentrations (≥20 µM) not only inhibited cell growth but also induced apoptosis, as evidenced by increased caspase activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate (MIC: 8-16 µg/mL) | Significant (IC50: 12 µM) | Inhibition of folate synthesis |

| Sulfamethoxazole | High | Moderate | Inhibition of dihydropteroate synthase |

| Naphthyl sulfonamides | Variable | Low | Various mechanisms depending on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.